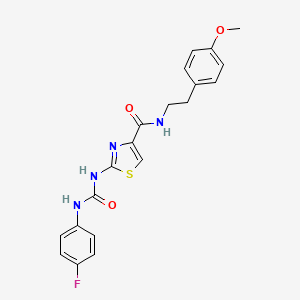
2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide, with the CAS number 941988-92-7, is a synthetic compound belonging to the thiazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its chemical properties, biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19FN4O3S
- Molecular Weight : 414.5 g/mol
- Structure : The compound features a thiazole ring linked to a phenylureido group and a methoxyphenethyl moiety, contributing to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. A study highlighted the antimicrobial properties of thiazole derivatives, suggesting that modifications in their structure can enhance their effectiveness against various pathogens .
- Mechanism of Action : Thiazole compounds often exert their antimicrobial effects by inhibiting key enzymes in microbial metabolism or disrupting cell membrane integrity. The presence of electronegative substituents, such as fluorine, has been shown to enhance these activities by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cancer cell proliferation. Thiazole derivatives have been associated with cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro studies have shown that certain thiazole derivatives can significantly reduce the viability of cancer cells at low concentrations. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been correlated with its structural features. Variations in the substituents on the phenyl rings significantly affect its potency:
| Substituent | Biological Activity | Comments |
|---|---|---|
| Fluorine | Enhanced antimicrobial | Increases lipophilicity |
| Methoxy group | Improved anticancer effects | Modulates interaction with targets |
| Aromatic rings | Diverse biological effects | Various mechanisms of action |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, indicating potential for oral bioavailability and systemic distribution.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-28-16-8-2-13(3-9-16)10-11-22-18(26)17-12-29-20(24-17)25-19(27)23-15-6-4-14(21)5-7-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDZFTPUJXSSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














